molecular formula C16H15FN2O4 B2773839 N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide CAS No. 1105210-28-3

N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide

Cat. No.: B2773839
CAS No.: 1105210-28-3
M. Wt: 318.304
InChI Key: ZXKAOILOEPBQPX-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide is a chemical compound with the molecular formula C15H14FNO4 It is characterized by the presence of a fluorophenoxy group, a nitrobenzamide group, and an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide typically involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent, room temperature to 50°C.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water or aqueous solvent, reflux conditions.

Major Products Formed

    Reduction: 3-methyl-4-amino-N-[2-(4-fluorophenoxy)ethyl]benzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 3-methyl-4-nitrobenzoic acid and 2-(4-fluorophenoxy)ethylamine

Scientific Research Applications

N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorophenoxy group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-fluorophenoxy)ethyl]-N-methyl-3-oxobutanamide
  • 2-(4-fluorophenoxy)-N-(3-methylphenyl)acetamide
  • (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate

Uniqueness

N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a fluorophenoxy group allows for versatile chemical modifications and potential biological activities that are not easily replicated by other compounds.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4/c1-11-10-12(2-7-15(11)19(21)22)16(20)18-8-9-23-14-5-3-13(17)4-6-14/h2-7,10H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKAOILOEPBQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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